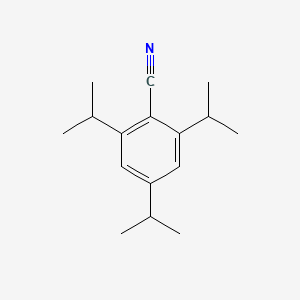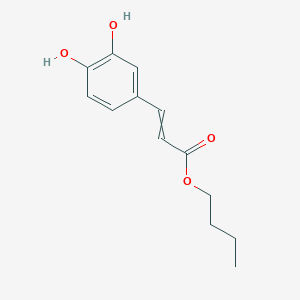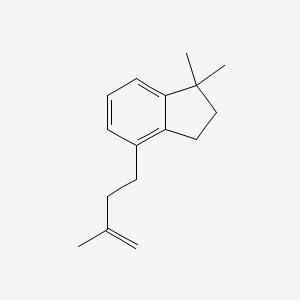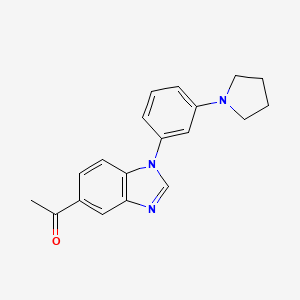
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction is carried out under reflux conditions, and the product is purified using hexane and water washes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various drug targets, including enzymes and receptors, influencing their activity . The presence of the pyrrolidinyl group enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Exhibits anti-inflammatory activity.
Uniqueness
5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and pyrrolidinyl groups enhances its reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H19N3O |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-[1-(3-pyrrolidin-1-ylphenyl)benzimidazol-5-yl]ethanone |
InChI |
InChI=1S/C19H19N3O/c1-14(23)15-7-8-19-18(11-15)20-13-22(19)17-6-4-5-16(12-17)21-9-2-3-10-21/h4-8,11-13H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
RELBLAXOJZWXSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC(=CC=C3)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


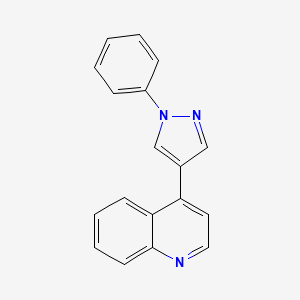

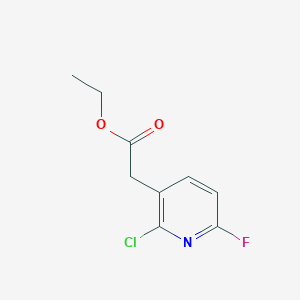
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)
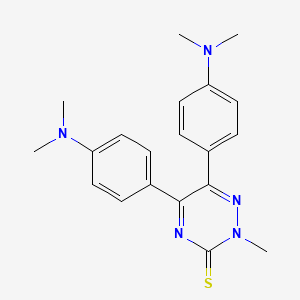
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
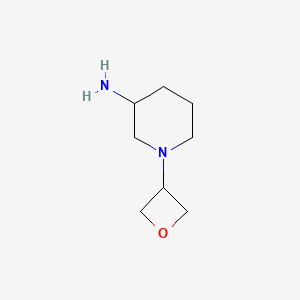
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

